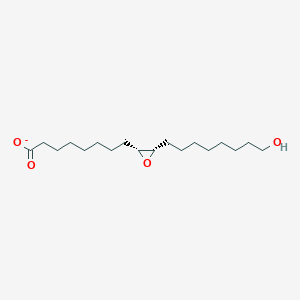

(9R,10S)-18-hydroxy-9,10-epoxystearate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(9R,10S)-9,10-epoxy-18-hydroxyoctadecanoate is a 9,10-epoxy-18-hydroxyoctadecanoate that is the conjugate base of (9R,10S)-9,10-epoxy-18-hydroxyoctadecanoic acid arising from deprotonation of the carboxylic acid function; major species at pH 7.3. It is a conjugate base of a (9R,10S)-9,10-epoxy-18-hydroxyoctadecanoic acid. It is an enantiomer of a (9S,10R)-9,10-epoxy-18-hydroxyoctadecanoate.

科学的研究の応用

Chemical Properties and Structure

(9R,10S)-18-hydroxy-9,10-epoxystearate is characterized by its epoxide group at the 9th and 10th carbon positions. The molecular formula is C18H34O4 with a molecular weight of approximately 313.5 g/mol. The presence of the epoxide group contributes to its reactivity and makes it a valuable intermediate in organic synthesis.

Scientific Research Applications

Biologically, this compound has been studied for its role in lipid metabolism. Research indicates that it can influence cellular processes by affecting lipid droplet formation in cells. Specifically, studies have shown that this compound can increase the number and size of lipid droplets in HepG2 cells, which are a model for human liver function and disease.

Medicine

In medicinal research, this compound has been explored for its potential therapeutic applications. Preliminary studies suggest that it may possess anti-inflammatory and anticancer properties. Its ability to modulate lipid metabolism could also have implications for metabolic disorders .

Industrial Applications

In industry, this compound is utilized in the production of various chemicals such as plasticizers and surfactants. Its unique properties make it suitable for enhancing the performance of these materials.

Enzyme Interactions

Research has demonstrated that this compound acts as a substrate for epoxide hydrolases (EHs), enzymes that catalyze the hydrolysis of epoxides. A study comparing EHs from mammalian and plant sources revealed significant differences in enantioselectivity towards this compound. For instance, soybean EH showed a strong preference for the 9R,10S enantiomer during hydrolysis .

Hydrolysis Mechanisms

A detailed study on the hydrolysis mechanisms of this compound indicated that plant-derived EHs exhibited higher enantioselectivity compared to those from mammals. This selectivity is critical for understanding how different organisms metabolize this compound and its potential therapeutic effects .

化学反応の分析

Hydrolysis Reactions

The oxirane ring in (9R,10S)-18-hydroxy-9,10-epoxystearate undergoes stereoselective hydrolysis catalyzed by epoxide hydrolases (EHs). Key findings include:

Plant vs. Mammalian Enzymes

| Enzyme Source | Enantioselectivity (E) | Product Configuration | Reaction Rate (V/K<sub>m</sub>) |

|---|---|---|---|

| Soybean EH | 210 ± 4 | threo-9R,10R-diol | 1.2 µM substrate, pH 7.4, 26°C |

| Maize EH | 1 (non-selective) | Racemic diol | - |

| Rat Liver Cytosolic EH | No selectivity | Mixed diols | - |

-

Soybean EH exhibits strict stereoselectivity, hydrolyzing the 9R,10S enantiomer to yield exclusively threo-9R,10R-dihydroxystearic acid .

-

Mammalian EHs lack enantioconvergence, producing mixtures due to regioselective attack independent of epoxide configuration .

Mechanism :

-

Plant EHs favor nucleophilic attack on the oxirane carbon with (S)-configuration, forming a covalent acyl-enzyme intermediate .

-

This contrasts with mammalian EHs, which show no preference for enantiomers .

Synthetic Modifications

| Reaction Type | Conditions | Products |

|---|---|---|

| Epoxidation | mCPBA, VO(acac)<sub>2</sub> | Racemic epoxides (controlled via enzymatic resolution) |

| Hydroxylation | Cytochrome P450 monooxygenases | Polyhydroxylated derivatives |

| Esterification | Acid catalysis | Cutin-like biopolyesters |

Cross-Linking in Biopolymers

This compound participates in cutin assembly through:

-

Transesterification : Forms ester bonds with glycerol or other fatty acids.

-

Oxirane ring-opening : Generates diols that enhance polymer hydrophilicity .

Stability and Reactivity

-

Thermal Stability : Decomposes above 200°C, consistent with long-chain fatty acid behavior.

-

pH Sensitivity : Epoxide ring stability decreases under acidic conditions, favoring hydrolysis .

Comparative Kinetic Data

Progress Curve Analysis for Soybean EH

| Time (min) | % Hydrolysis | Residual Epoxide (e.e.) |

|---|---|---|

| 10 | 25% | +80% 9R,10S |

| 30 | 50% | +95% 9R,10S |

| 60 | 75% | +99% 9R,10S |

Data derived from chiral-phase HPLC confirms preferential hydrolysis of the 9R,10S enantiomer .

Industrial and Biological Relevance

-

Plant Defense : Integral to cuticular waxes, providing drought and pathogen resistance .

-

Biocatalysis : Soybean EH’s enantioselectivity is exploited for chiral diol synthesis in pharmaceuticals .

This compound’s reactivity is defined by its stereochemistry and enzyme interactions, making it a model for studying lipid biopolymer assembly and asymmetric catalysis.

特性

分子式 |

C18H33O4- |

|---|---|

分子量 |

313.5 g/mol |

IUPAC名 |

8-[(2R,3S)-3-(8-hydroxyoctyl)oxiran-2-yl]octanoate |

InChI |

InChI=1S/C18H34O4/c19-15-11-7-2-1-4-8-12-16-17(22-16)13-9-5-3-6-10-14-18(20)21/h16-17,19H,1-15H2,(H,20,21)/p-1/t16-,17+/m0/s1 |

InChIキー |

ITTPZDMHCNGAGQ-DLBZAZTESA-M |

異性体SMILES |

C(CCCCO)CCC[C@H]1[C@H](O1)CCCCCCCC(=O)[O-] |

正規SMILES |

C(CCCCO)CCCC1C(O1)CCCCCCCC(=O)[O-] |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。